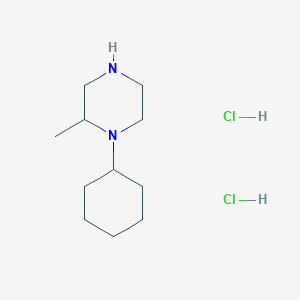

1-Cyclohexyl-2-methyl-piperazine dihydrochloride

Description

1-Cyclohexyl-2-methyl-piperazine dihydrochloride (CAS: 1134681-40-5) is a piperazine derivative characterized by a cyclohexyl group at the 1-position and a methyl group at the 2-position of the piperazine ring. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and industrial applications . Its molecular formula is C₁₁H₂₄Cl₂N₂, with a molecular weight of 255.23 g/mol . The compound is synthesized via alkylation of piperazine followed by salt formation with hydrochloric acid, a common strategy for improving solubility in medicinal chemistry .

Properties

IUPAC Name |

1-cyclohexyl-2-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBAGMNWHLYLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclohexyl-2-methyl-piperazine dihydrochloride, a member of the piperazine family, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound is known for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders, as well as its interactions with various biological targets.

This compound is characterized by its unique structure, which includes a cyclohexyl group and a methyl group attached to the piperazine ring. This configuration influences its biological activity by enabling interactions with specific receptors in the body. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing physiological pathways. For instance, it has been shown to interact with opioid receptors, which are crucial in pain modulation and reward mechanisms .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Neurological Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to modulate neurotransmitter systems is under investigation for therapeutic applications .

- Anticancer Properties : Preliminary studies suggest that derivatives of piperazine compounds can demonstrate cytotoxic effects against various cancer cell lines. The mechanism typically involves inducing apoptosis or inhibiting cell proliferation through receptor-mediated pathways .

- Antimicrobial Activity : Some studies have explored the antimicrobial potential of piperazine derivatives, including their efficacy against bacterial strains and fungi. The results indicate promising activity, warranting further exploration in drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuropharmacological Study : A study evaluated the effects of various piperazine derivatives on μ-opioid receptors. The findings suggested that modifications to the piperazine structure could enhance receptor affinity and selectivity, indicating potential for developing new analgesics .

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa, CaCo-2), with IC50 values indicating effective concentrations for inhibiting cell growth. Notably, some derivatives showed selectivity towards specific cancer types, suggesting tailored therapeutic strategies .

- Antimicrobial Screening : High-throughput screening against Mycobacterium tuberculosis revealed that several piperazine compounds, including analogs of this compound, displayed MIC values below 20 µM, indicating strong inhibitory potential against bacterial growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Imatinib | Tyrosine kinase inhibitor | Blocks signaling pathways in cancer cells |

| Sildenafil | PDE5 inhibitor | Enhances vasodilation and blood flow |

| This compound | Opioid receptor modulation | Alters pain perception and emotional response |

Scientific Research Applications

Medicinal Chemistry

1-Cyclohexyl-2-methyl-piperazine dihydrochloride is primarily explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Studies:

- Opioid Receptor Interaction : Research indicates that derivatives of piperazine compounds, including those similar to 1-cyclohexyl-2-methyl-piperazine, can act as agonists at μ-opioid receptors. This activity suggests potential applications in pain management and addiction therapy .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in synthetic chemistry.

Chemical Reactions:

- Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride.

- Substitution : The piperazine ring can be functionalized with different substituents through nucleophilic substitution reactions .

Material Science

In addition to its biological applications, this compound is investigated for its use in developing new materials and as a catalyst in various chemical reactions. Its unique properties may enhance the performance of materials used in pharmaceuticals and industrial applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents and stereochemistry. Below is a detailed comparison of 1-cyclohexyl-2-methyl-piperazine dihydrochloride with analogous compounds:

Structural and Physicochemical Comparisons

Pharmacological and Functional Differences

- Dihydrochloride salts universally enhance water solubility, critical for bioavailability .

- Biological Activity :

- GBR 12783’s diphenylmethoxyethyl group confers high dopamine uptake inhibition, whereas the target compound’s simpler structure may lack this specificity .

- Chloro-methoxyphenyl derivatives () exhibit altered receptor affinities due to aromatic π-π interactions, absent in aliphatic-substituted compounds .

- Stereochemical Impact: The (R)-3-methyl isomer () demonstrates how minor positional changes influence activity in chiral environments, suggesting the 2-methyl configuration in the target compound may optimize binding to specific targets .

Preparation Methods

Stepwise Synthesis of 1-Cyclohexylpiperazine Intermediate

A well-documented method for preparing the 1-cyclohexylpiperazine intermediate (a key precursor) involves a three-step process, which can be adapted to incorporate the methyl substituent at position 2:

| Step | Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution of cyclohexyl halide with 1-Boc-piperazine | Cyclohexyl bromide/chloride/iodide, 1-Boc-piperazine, inorganic base (K2CO3, NaHCO3), acetonitrile, reflux 1-3 hours | Avoids sodium triacetoxyborohydride and sodium hydroxide, reducing cost and complexity; yields 4-Boc-1-cyclohexylpiperazine intermediate |

| 2 | Boc deprotection under acidic conditions to obtain 1-cyclohexylpiperazine hydrochloride | Acid (HCl or H2SO4), methanol or ethanol, reflux 2-4 hours, followed by evaporation and isopropanol pulping | Careful temperature control required to avoid side reactions; yields solid hydrochloride salt |

| 3 | Basification and extraction to isolate pure 1-cyclohexylpiperazine | NaOH or KOH to adjust pH to 12-14, extraction with dichloromethane or chloroform, drying, evaporation, reduced pressure distillation | Provides pure oily product with melting point ~34°C |

This method is described in detail in a Chinese patent (CN112645901A), emphasizing cost-effective and straightforward processing with high yields (~93.6%) and purity.

Representative Reaction Scheme for 1-Cyclohexyl-2-methyl-piperazine

A simplified synthetic route can be summarized as follows:

- Protection: 1-Boc-piperazine is reacted with cyclohexyl halide to form 4-Boc-1-cyclohexylpiperazine.

- Deprotection: Acidic removal of Boc group yields 1-cyclohexylpiperazine hydrochloride.

- Methylation: Diastereoselective methylation at the 2-position of the piperazine ring, often via reaction with methylating agents (e.g., methyl iodide) or via reduction of 2-oxopiperazine intermediates.

- Salt Formation: Treatment with hydrochloric acid to form the dihydrochloride salt.

Data Table Summarizing Key Parameters of Preparation Steps

| Parameter | Step 1: Nucleophilic Substitution | Step 2: Boc Deprotection | Step 3: Extraction and Purification | Step 4: Methylation (Optional) |

|---|---|---|---|---|

| Reagents | Cyclohexyl bromide, 1-Boc-piperazine, K2CO3 | HCl or H2SO4, MeOH/EtOH | NaOH/KOH, DCM/CHCl3 | Methyl iodide or methylation reagent |

| Solvent | Acetonitrile | Methanol or Ethanol | Water and organic solvent | Suitable polar aprotic solvent |

| Temperature | Reflux (80-85°C) | Reflux (65-75°C) | Room temperature, then evaporation | Room temperature to reflux |

| Reaction Time | 1-3 hours | 2-4 hours | Extraction multiple times | Variable (hours) |

| Yield | ~90-95% (intermediate) | ~90-95% | ~90% pure product | Dependent on method |

| Purification | Filtration, evaporation | Filtration, pulping with isopropanol | Drying, reduced pressure distillation | Crystallization or distillation |

| Notes | Avoids sodium triacetoxyborohydride | Temperature control critical | pH control important | Diastereoselective control possible |

Research Findings and Advantages

- The described method avoids costly and hazardous reagents such as sodium triacetoxyborohydride, simplifying the process and reducing environmental impact.

- Use of Boc protection allows selective substitution and easy deprotection under acidic conditions.

- The methylation at the 2-position can be stereoselectively controlled using asymmetric synthesis methods, improving the purity and biological relevance of the compound.

- The final dihydrochloride salt form enhances compound stability and facilitates handling and storage.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-Cyclohexyl-2-methyl-piperazine dihydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology : Begin with nucleophilic substitution or reductive amination to form the piperazine core. Introduce cyclohexyl and methyl groups via alkylation under inert conditions (e.g., nitrogen atmosphere). Optimize solvent polarity (e.g., ethanol or acetonitrile) and reaction temperature (40–60°C) to enhance selectivity. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization using ethanol/water mixtures to achieve ≥98% purity .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- Methodology : Use - and -NMR to confirm substituent positions on the piperazine ring. Employ HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity. Quantify residual solvents via gas chromatography (GC) and confirm stoichiometry of the dihydrochloride salt using elemental analysis .

Q. What safety protocols are critical during handling and storage?

- Methodology : Store in airtight containers under desiccation at 15–25°C to prevent hygroscopic degradation. Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for specific first-aid measures .

Advanced Research Questions

Q. How can researchers design experiments to assess stability under varying physiological conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–9) at 37°C for 1–4 weeks. Monitor degradation via HPLC-MS and identify byproducts (e.g., dealkylated piperazine derivatives). Correlate stability with molecular descriptors like logP and pKa to predict in vivo behavior .

Q. What methodologies resolve discrepancies in reported biological activities across studies?

- Methodology : Perform comparative assays using standardized cell lines (e.g., HEK293 for receptor binding) and validate purity (>99% via HPLC). Control variables such as solvent (DMSO concentration ≤0.1%) and incubation time. Cross-reference results with computational docking studies to confirm target interactions .

Q. How can metabolic pathways and degradation products be elucidated?

- Methodology : Use -labeled analogs in in vitro hepatocyte models to trace metabolic fate. Identify phase I metabolites (oxidation, hydrolysis) via LC-QTOF-MS and phase II conjugates (glucuronides) using enzymatic hydrolysis. Compare results with in silico predictions (e.g., CYP450 substrate profiling) .

Q. What strategies validate the compound’s role in novel therapeutic mechanisms?

- Methodology : Integrate transcriptomic and proteomic profiling in disease models (e.g., cancer or neurological disorders). Pair knockdown/knockout experiments with the compound to isolate target pathways. Validate findings using orthogonal methods like SPR (surface plasmon resonance) for binding affinity .

Data Contradiction Analysis

- Example : If conflicting solubility data arise, reconcile results by testing in multiple solvents (water, DMSO, PBS) using nephelometry vs. UV-Vis spectrophotometry. Consider batch-to-batch variability in salt stoichiometry (e.g., hydrate vs. anhydrous forms) and verify via thermogravimetric analysis (TGA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.